molecular formula C4H11N3 B1605261 N,N',N''-Trimethylguanidine CAS No. 6145-43-3

N,N',N''-Trimethylguanidine

Cat. No. B1605261
CAS RN: 6145-43-3
M. Wt: 101.15 g/mol
InChI Key: XKFPXMVATQCVKN-UHFFFAOYSA-N
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Description

“N,N’,N’'-Trimethylguanidine” is a chemical compound with the formula C4H11N3. It has a molecular weight of 101.1502 . The IUPAC Standard InChI is InChI=1S/C4H11N3/c1-6-4(5)7(2)3/h1-3H3, (H2,5,6) .


Synthesis Analysis

“N,N’,N’'-Trimethylguanidine” has been used as a ligand in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate (MMA) in the presence of Cu0 wire and CuBr2 . The substitution of guanidine with appropriate substituents results in new organic superbases with gas phase proton affinities between 286 and 293 kcal mol−1 .


Molecular Structure Analysis

The molecular structure of “N,N’,N’'-Trimethylguanidine” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is NQOFYFRKWDXGJP-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N,N’,N’'-Trimethylguanidine” has been used as a ligand in the supplemental activator and reducing agent atom transfer radical polymerization (SARA ATRP) of methyl methacrylate (MMA) in the presence of Cu0 wire and CuBr2 . The substitution of guanidine with appropriate substituents results in new organic superbases with gas phase proton affinities between 286 and 293 kcal mol−1 .


Physical And Chemical Properties Analysis

“N,N’,N’'-Trimethylguanidine” is a chemical compound with the formula C4H11N3. It has a molecular weight of 101.1502 .

Scientific Research Applications

Conformational Chirality and Chemical Properties

  • N,N',N''-Trimethylguanidine and similar compounds exhibit conformational chirality. Studies have described the spontaneous resolution of these compounds and explored their conformational properties through experiments like variable temperature NMR (Cunningham, Coles, & Hursthouse, 2000).

Chemical Synthesis and Catalysis

  • N,N',N''-Trimethylguanidine is used as a catalyst in chemical synthesis. For instance, it has been used in the catalytic cyanosilylation of ketones, demonstrating its effectiveness in facilitating chemical reactions (Wang, Huang, Jiang, Liu, & Feng, 2006).

Mutagenesis and Genetic Studies

  • Certain derivatives of N,N',N''-Trimethylguanidine, such as N-methyl-N-nitro-N-nitrosoguanidine, have been widely utilized as potent mutagens in genetic research. This application is significant in the study of chromosome replication and mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Environmental Remediation

  • N,N',N''-Trimethylguanidine-related compounds have been investigated for environmental applications, such as the aerobic mineralization of nitroguanidine by certain bacterial strains. This research highlights the potential for microbial remediation of contaminated soil environments (Perreault et al., 2012).

Safety And Hazards

“N,N’,N’'-Trimethylguanidine” is a strong organic base. It can cause eye and skin burns, digestive and respiratory tract burns. It is also flammable .

properties

IUPAC Name

1,2,3-trimethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-5-4(6-2)7-3/h1-3H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFPXMVATQCVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977012
Record name N,N',N''-Trimethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N''-Trimethylguanidine

CAS RN

6145-43-3
Record name N,N′,N′′-Trimethylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6145-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N',N''-Trimethylguanidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N',N''-Trimethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N''-trimethylguanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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